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molecular formula C10H11NO2S B8428327 6-methanesulfonyl-2-methyl-1H-indole

6-methanesulfonyl-2-methyl-1H-indole

Cat. No. B8428327
M. Wt: 209.27 g/mol
InChI Key: IGFNZUZQPDXVHU-UHFFFAOYSA-N
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Patent
US06872744B2

Procedure details

The above product of step 2 was dissolved in 100 mL methylene chloride and treated with 12 mL TFA. After stirring overnight, the volatiles were removed and the product crystallized from 10:1 methylene chloride/MeOH. In this way 8.0 g of 6-methanesulfonyl-2-methyl-1H-indole was obtained.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:15]=2)[CH:10]=[C:9]1[CH3:21])=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:20][S:17]([C:14]1[CH:15]=[C:16]2[C:11]([CH:10]=[C:9]([CH3:21])[NH:8]2)=[CH:12][CH:13]=1)(=[O:19])=[O:18]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CC2=CC=C(C=C12)S(=O)(=O)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
the product crystallized from 10:1 methylene chloride/MeOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C2C=C(NC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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